Cas no 14938-58-0 ((8-Bromonaphthalen-1-yl)methanol)
(8-Bromonaphthalen-1-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (8-Bromonaphthalen-1-yl)methanol
- (8-BROMO-NAPHTHALEN-1-YL)-METHANOL
- (8-BROMO-1-NAPHTHYL)METHANOL
- 1-Naphthalenemethanol,8-bromo-
- 1-(8-Brom-naphthyl)-carbinol
- 1-bromo-8-hydroxymethylnaphthalene
- 1-Naphthalenemethanol,8-bromo
- 8-bromo-1-hydroxymethylnaphthalene
- 8-bromo-1-naphthalenemethanol
- 8-bromo-1-naphthylmethanol
- MFCD00099247
- DTXSID50381619
- A21050
- Maybridge1_005561
- DivK1c_001849
- FT-0604848
- CDS1_000809
- 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic aci d methyl ester
- CS-W012862
- 8-Bromonaphthalene-1-methanol
- CCG-41022
- AKOS015908816
- AS-77670
- 14938-58-0
- HMS557E17
- 1-Naphthalenemethanol, 8-bromo-
- SCHEMBL1128764
- SR-01000631127-1
- D77740
- SY283545
- A1-91621
- DB-015571
-
- MDL: MFCD00099247
- Inchi: 1S/C11H9BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2
- InChI Key: CBEFAHWSHVJUKE-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=CC=CC(CO)=C21
Computed Properties
- Exact Mass: 235.98400
- Monoisotopic Mass: 235.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2A^2
- XLogP3: 3
Experimental Properties
- Density: 1.544
- Melting Point: 89 °C
- Boiling Point: 374.6°Cat760mmHg
- Flash Point: 180.4°C
- Refractive Index: 1.683
- PSA: 20.23000
- LogP: 3.09460
(8-Bromonaphthalen-1-yl)methanol Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
- Safety Term:S26-36/37/39
(8-Bromonaphthalen-1-yl)methanol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
(8-Bromonaphthalen-1-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031310-25mg |
(8-Bromonaphthalen-1-yl)methanol |
14938-58-0 | 95% | 25mg |
¥558 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031310-100mg |
(8-Bromonaphthalen-1-yl)methanol |
14938-58-0 | 95% | 100mg |
¥286 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031310-250mg |
(8-Bromonaphthalen-1-yl)methanol |
14938-58-0 | 95% | 250mg |
¥689 | 2024-05-25 | |
| Chemenu | CM140574-1g |
(8-Bromonaphthalen-1-yl)methanol |
14938-58-0 | 95% | 1g |
$482 | 2021-08-05 | |
| Apollo Scientific | OR26134-250mg |
(8-bromo-1-naphthyl)methanol |
14938-58-0 | 98+% | 250mg |
£102.00 | 2025-02-19 | |
| Apollo Scientific | OR26134-1g |
(8-bromo-1-naphthyl)methanol |
14938-58-0 | 98+% | 1g |
£306.00 | 2025-02-19 | |
| Chemenu | CM140574-1g |
(8-Bromonaphthalen-1-yl)methanol |
14938-58-0 | 95% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1191898-0.25g |
8-Bromonaphthalene-1-methanol |
14938-58-0 | 95% | 0.25g |
$280 | 2023-09-01 | |
| abcr | AB145639-250 mg |
(8-Bromo-1-naphthyl)methanol; . |
14938-58-0 | 250mg |
€432.00 | 2023-05-09 | ||
| abcr | AB145639-1 g |
(8-Bromo-1-naphthyl)methanol; . |
14938-58-0 | 1g |
€981.80 | 2023-05-09 |
(8-Bromonaphthalen-1-yl)methanol Suppliers
(8-Bromonaphthalen-1-yl)methanol Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on (8-Bromonaphthalen-1-yl)methanol
In-Depth Professional Analysis of (8-Bromonaphthalen-1-yl)methanol (CAS No. 14938-58-0)
The 8-bromo-1-naphthalenemethanol compound, chemically identified as (8-Bromonaphthalen-1-yl)methanol (CAS 14938-58-0), represents a significant intermediate in modern organic synthesis. This brominated naphthalene derivative has gained substantial attention in pharmaceutical research and material science due to its unique structural properties. With a molecular formula of C11H9BrO and molecular weight of 237.09 g/mol, this compound serves as a versatile building block for various synthetic applications.
Recent studies highlight the growing importance of naphthalene-based compounds in drug discovery, particularly in the development of kinase inhibitors and anticancer agents. The 8-bromo substitution pattern on the naphthalene ring offers distinct electronic properties that make this compound valuable for cross-coupling reactions, a hot topic in current medicinal chemistry research. Researchers are particularly interested in how the bromine atom at position 8 affects the compound's reactivity in palladium-catalyzed transformations.
The physical properties of (8-Bromonaphthalen-1-yl)methanol contribute to its widespread utility. Typically appearing as white to off-white crystals or powder, this compound demonstrates moderate solubility in common organic solvents like dichloromethane, THF, and DMF, while being less soluble in water. These characteristics make it particularly suitable for solution-phase synthesis applications. The presence of both hydroxymethyl group and bromine substituent on the naphthalene scaffold allows for diverse chemical modifications, addressing current demands for molecular complexity in drug development.
In material science, 14938-58-0 has shown promise in the synthesis of organic semiconductors and luminescent materials. The rigid naphthalene core combined with the bromine functional group enables the creation of extended π-conjugated systems, a key requirement for organic electronic devices. This application aligns with the growing market for flexible electronics and OLED technologies, where researchers constantly seek novel aromatic building blocks with tailored electronic properties.
The synthetic accessibility of 8-bromo-1-naphthalenemethanol makes it attractive for industrial applications. Current manufacturing processes typically involve bromination of 1-naphthalenemethanol or reduction of corresponding aldehydes. Recent process optimization efforts focus on improving yield and purity while reducing environmental impact, responding to the pharmaceutical industry's increasing emphasis on green chemistry principles. These developments answer frequent search queries about sustainable synthesis methods for specialty chemicals.
Quality control of CAS 14938-58-0 requires careful analytical characterization. Modern laboratories employ techniques such as HPLC, GC-MS, and 1H/13C NMR spectroscopy to verify purity and structural integrity. The compound typically shows characteristic NMR signals at δ 4.85 (s, 2H) for the methylene protons and δ 8.10-7.40 (m, 6H) for the aromatic protons, providing a fingerprint for identification. These analytical details address common questions from researchers about compound characterization methods.
Storage and handling of (8-Bromonaphthalen-1-yl)methanol require standard laboratory precautions. The compound should be kept in tightly sealed containers under inert atmosphere at 2-8°C to prevent degradation. While not classified as hazardous under standard regulations, proper personal protective equipment including gloves and safety glasses is recommended during handling, in line with general laboratory safety protocols that many researchers search for when working with new compounds.
The market for brominated aromatic compounds like 14938-58-0 shows steady growth, driven by demand from pharmaceutical and electronics industries. Current price trends reflect the compound's niche application status, with bulk quantities available from specialty chemical suppliers. Recent patent literature reveals increasing use of this intermediate in PROTAC (Proteolysis Targeting Chimera) technology, one of the most searched topics in current drug discovery, highlighting its relevance to cutting-edge therapeutic approaches.
Future research directions for 8-bromo-1-naphthalenemethanol include exploration of its potential in metal-organic frameworks (MOFs) and as a precursor for functionalized nanomaterials. The compound's ability to participate in various coupling reactions while maintaining structural integrity makes it particularly valuable for creating complex molecular architectures. These applications respond to frequent queries about advanced material synthesis and molecular engineering in scientific databases.
In conclusion, (8-Bromonaphthalen-1-yl)methanol (CAS 14938-58-0) represents a versatile and valuable chemical intermediate with wide-ranging applications in pharmaceutical development and advanced materials. Its unique combination of bromine substitution and hydroxymethyl functionality on a naphthalene scaffold provides numerous opportunities for chemical diversification, addressing current research needs in both life sciences and materials engineering. The compound's significance is likely to grow as synthetic methodologies advance and new applications emerge in response to technological demands.
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